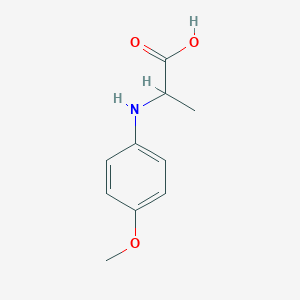

2-(4-Methoxy-phenylamino)-propionic acid

Beschreibung

2-(4-Methoxy-phenylamino)-propionic acid is a substituted propionic acid derivative featuring a para-methoxy-substituted phenylamino group attached to the central carbon of the propionic acid backbone. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.21 g/mol (inferred from structural analogs) . This compound is primarily utilized in research and development, particularly as a reference standard or synthetic intermediate in pharmaceutical and chemical studies .

Eigenschaften

IUPAC Name |

2-(4-methoxyanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(10(12)13)11-8-3-5-9(14-2)6-4-8/h3-7,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIAPSSMDVYOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-phenylamino)-propionic acid typically involves the reaction of 4-methoxyaniline with a suitable propionic acid derivative. One common method is the reaction of 4-methoxyaniline with 2-bromo-propionic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxy-phenylamino)-propionic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

Reduction: The amino group can be reduced to form a secondary amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-Methoxy-phenylamino)-propionic acid derivatives as anticancer agents. For instance, modifications to similar structures have shown promising antiproliferative activity against cancer cell lines such as HeLa. The derivatives exhibited an IC50 value range between 0.69 μM and 11 μM, outperforming standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) . This suggests that compounds based on the structure of this compound could be developed into effective anticancer therapies.

Neurodevelopmental Research

The compound has also been utilized in neurodevelopmental studies. Propionic acid, related to the compound , has been shown to induce alterations in mitochondrial morphology in neuronal cells. This research is crucial for understanding the metabolic implications of propionic acid in neurodevelopmental disorders .

Cosmetic Formulations

Skin Care Products

The incorporation of this compound in cosmetic formulations has been explored due to its beneficial properties for skin hydration and texture improvement. A study focused on formulating topical products using this compound indicated significant improvements in rheological properties and sensory attributes, enhancing user experience .

| Property Evaluated | Control | With this compound |

|---|---|---|

| Consistency Index | 5.0 | 7.5 |

| Stickiness | Moderate | Low |

| Moisturizing Effect | Low | High |

This table illustrates the positive impact of the compound on formulation characteristics.

Agricultural Applications

Herbicide Development

Research indicates that derivatives of this compound can serve as effective herbicides. The compound's ability to inhibit specific metabolic pathways in plants makes it a candidate for developing environmentally friendly herbicides that target unwanted vegetation without harming crops .

Case Studies

-

Anticancer Compound Development

A case study focused on synthesizing derivatives of this compound revealed their effectiveness against various cancer cell lines. The study emphasized structure-activity relationships and the importance of functional group modifications in enhancing bioactivity. -

Cosmetic Product Efficacy Testing

In a clinical trial assessing a new anti-aging cream containing this compound, participants reported improved skin texture and hydration after four weeks of use. Measurements taken before and after the trial indicated a statistically significant increase in skin moisture levels. -

Agricultural Field Trials

Field trials conducted with herbicide formulations containing derivatives of this compound demonstrated effective weed control while maintaining crop health. These trials support the compound's potential as a sustainable agricultural solution.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxy-phenylamino)-propionic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxy and amino groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(4-Methoxy-phenylamino)-propionic acid, we compare it with structurally analogous compounds, focusing on substituent type, linkage, molecular properties, and hazards.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: Amino vs. Phenoxy derivatives often exhibit higher toxicity, as seen in their classification as carcinogens . Halogen vs. Methoxy Groups: Chlorine substituents (e.g., 2-(4-Chlorophenyl)propanoic acid) enhance electrophilicity and reactivity, whereas methoxy groups improve solubility and metabolic stability .

Synthetic Accessibility :

- Phenylpropionic acid derivatives are typically synthesized via halogenation or substitution reactions. For example, bromination of 2-(4-methylphenyl)propionic acid yields intermediates in 68–79% , with final compounds isolated in 76–85% yields . While direct data for the target compound is lacking, similar pathways may apply.

Hazard Profiles: Phenoxy-linked compounds (e.g., 2-(2,4-Dichlorophenoxy)propionic acid) pose significant health risks, including carcinogenicity and acute toxicity . In contrast, methoxy-phenylamino derivatives like the target compound lack explicit hazard data but warrant standard laboratory precautions .

Applications: The target compound is used in niche research, whereas phenoxy derivatives (e.g., MCPP) have broader agricultural applications as herbicides .

Biologische Aktivität

Overview

2-(4-Methoxy-phenylamino)-propionic acid is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to an amino group and a propionic acid moiety. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties.

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with a suitable propionic acid derivative, such as 2-bromo-propionic acid, under basic conditions. This reaction is usually facilitated by heating in the presence of bases like sodium hydroxide or potassium carbonate. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution.

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-methoxyanilino)propanoic acid |

| Molecular Formula | C10H13NO3 |

| CAS Number | 66976-53-2 |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The methoxy and amino groups can form hydrogen bonds and participate in hydrophobic interactions with enzymes or receptors, influencing cellular processes. Its mechanism of action may vary depending on the specific application, such as acting as an enzyme inhibitor or modulating signaling pathways.

Anti-Cancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have demonstrated significant anti-proliferative effects on ovarian cancer cell lines (PA-1 and SK-OV-3). Treatment with these compounds induced apoptotic cell death and altered key signaling pathways, including the downregulation of STAT3 and ERK phosphorylation .

A notable study reported that a derivative exhibited IC50 values ranging from 7 to 20 µM against various cancer cell lines. The treatment resulted in increased expression of cleaved caspases, indicating a mechanism involving apoptosis .

Anti-Inflammatory Activity

Compounds structurally related to this compound have shown promising anti-inflammatory properties. They inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. The structure-activity relationship indicates that specific substitutions on the phenyl ring enhance inhibitory activity against prostaglandin H synthetase .

Case Studies

- Ovarian Cancer Model : In a xenograft model using PA-1 cells, administration of a related compound at a dosage of 5 mg/kg significantly suppressed tumor growth. Immunohistochemical analysis revealed decreased levels of phosphorylated ERK and increased apoptosis markers .

- Inflammation Study : A series of derivatives were evaluated for their ability to reduce carrageenin-induced inflammation in rat models. The most potent inhibitors were those with specific substitutions that enhanced their interaction with cyclooxygenase enzymes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 2-(4-Methoxy-phenylamino)-propionic acid, and how can purity challenges be addressed?

- Methodology : Synthesis may involve condensation reactions between 4-methoxyaniline and propionic acid derivatives. For example, analogous routes for similar compounds use coupling reactions under basic conditions, followed by acid hydrolysis (e.g., as seen in (R)-(+)-2-(4-hydroxyphenoxy)propionic acid synthesis via phenolic intermediates ).

- Purification : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or chromatography (silica gel, eluting with ethyl acetate/hexane) is recommended. Purity validation via HPLC (>98%) and NMR (to confirm absence of unreacted aniline) is critical .

Q. What handling and storage protocols are recommended for this compound to maintain stability?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizing agents (e.g., peroxides, chlorates) and metals (e.g., Zn, Fe) to prevent degradation .

- Handling : Use nitrile gloves and Tyvek® suits to minimize dermal absorption. Conduct reactions in fume hoods with local exhaust ventilation to reduce inhalation risks .

Q. Which analytical techniques are suitable for structural characterization and purity assessment?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify methoxy (-OCH₃) and phenylamino group positions .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) analysis .

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic and toxicity profiles of this compound?

- In Silico Strategies :

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 assess bioavailability, blood-brain barrier penetration, and CYP450 interactions.

- Toxicity : Use ProTox-II to evaluate carcinogenicity (given structural similarities to chlorophenoxy propionic acids, which show limited carcinogenic potential in rodents ).

- Validation : Compare predictions with in vitro assays (e.g., hepatic microsomal stability, Ames test) .

Q. What role does the methoxy group play in modulating the compound’s reactivity and bioactivity?

- Electronic Effects : The electron-donating methoxy group enhances aryl ring stability and influences hydrogen bonding with biological targets (e.g., enzymes or receptors).

- Bioactivity : Substituents at the para position (e.g., methoxy vs. methyl in phenylalanine derivatives) alter metabolic pathways and receptor affinity, as seen in studies on 2-Amino-2-(4-methylphenyl)propanoic acid .

Q. What experimental designs are optimal for investigating the compound’s mechanism of action in cellular systems?

- Dose-Response Studies : Use a range of concentrations (1 nM–100 µM) in cell viability assays (MTT/XTT) to determine IC₅₀ values.

- Pathway Analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics to identify affected pathways (e.g., MAPK/NF-κB) .

- Control : Include structurally related analogs (e.g., 2-(4-Chlorophenylamino)-propionic acid) to isolate methoxy-specific effects .

Contradictions and Limitations in Current Evidence

- Carcinogenicity : While 2-(4-Chloro-2-Methylphenoxy)propionic acid shows limited carcinogenicity in animals , extrapolating this to this compound requires caution due to differing substituents.

- Synthesis Scalability : Existing methods for similar compounds (e.g., 70–99% yields ) may not directly apply; optimization of reaction time/temperature is needed.

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.